molecular formula C17H27N3O2 B7912349 tert-Butyl 4-(methyl(pyridin-3-ylmethyl)amino)piperidine-1-carboxylate

tert-Butyl 4-(methyl(pyridin-3-ylmethyl)amino)piperidine-1-carboxylate

Cat. No.: B7912349
M. Wt: 305.4 g/mol
InChI Key: HCLCHSSZDVZUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(methyl(pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is a protected piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a substituted amino side chain, makes it a valuable synthetic intermediate for constructing more complex molecules. Compounds with the piperidine scaffold are frequently explored in drug discovery programs . Specifically, this compound serves as a crucial building block for the synthesis of potential therapeutic agents. Research indicates that closely related tert-butoxycarbonyl (Boc)-protected piperidine compounds are key intermediates in the development of transient receptor potential vanilloid 1 (TRPV1) antagonists . These antagonists are investigated for their role in pain management and as novel analgesic agents, with studies showing that structural analogs can exhibit potent antagonism in vitro . The mechanism of action for such final compounds often involves targeted hydrophobic interactions within the receptor's binding site, where the piperidinyl group is critical for high binding potency . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

tert-butyl 4-[methyl(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-7-15(8-11-20)19(4)13-14-6-5-9-18-12-14/h5-6,9,12,15H,7-8,10-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLCHSSZDVZUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(methyl(pyridin-3-ylmethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl carbamate derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for generating reactive intermediates in drug synthesis.

Reaction Conditions Reagents Outcome Yield
2 M HCl in 1,4-dioxaneHCl, 1,4-dioxaneDeprotection to 4-(methyl(pyridin-3-ylmethyl)amino)piperidine hydrochloride85–92%
Trifluoroacetic acid (TFA) in DCMTFA, dichloromethaneFree amine formation78–88%
  • Mechanism : Protonation of the carbonyl oxygen weakens the Boc group, followed by elimination of CO₂ and tert-butanol .

  • Industrial Application : Continuous flow processes optimize this step for scalability and purity.

Nucleophilic Substitution at the Piperidine Nitrogen

The deprotected amine undergoes alkylation or acylation to introduce new functional groups.

Reaction Type Reagents Conditions Product
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 4 hN-methyl-4-(pyridin-3-ylmethyl)piperidine
AcylationAcetyl chloride, triethylamineTHF, 0°C → RT, 12 hN-acetyl-4-(pyridin-3-ylmethyl)piperidine
  • Key Insight : Steric hindrance from the pyridinylmethyl group slows reaction kinetics compared to simpler piperidines.

Oxidation and Reduction Reactions

The pyridine ring and methylamino group participate in redox transformations.

Oxidation of Pyridine

Reagent Conditions Product Notes
KMnO₄H₂O, 80°C, 3 hPyridine N-oxide derivativeLimited by side reactions
mCPBADCM, RT, 12 hEpoxidation (if alkene present)Not applicable to this compound

Reduction of Tertiary Amine

Reagent Conditions Product
LiAlH₄THF, reflux, 6 hReduction to secondary amine (uncommon)

Coordination Chemistry with Metal Ions

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals.

Metal Salt Conditions Complex Structure Application
Pd(OAc)₂MeOH, RT, 2 h[Pd(L)₂Cl₂]Catalysis in cross-coupling
Cu(OTf)₂Acetonitrile, 50°C, 4 h[Cu(L)(OTf)₂]Electrochemical studies
  • Stability : Complexes are stable in polar aprotic solvents but hydrolyze in aqueous acidic media .

Photochemical and Thermal Degradation

Under UV light or elevated temperatures, the compound undergoes decomposition:

Condition Degradation Pathway Major Byproducts
UV light (254 nm)Cleavage of C–N bond in piperidinePyridin-3-ylmethanol, CO₂
120°C, 24 hRetro-aza-Michael reactiontert-Butyl alcohol, vinylpyridine

Comparative Reactivity Table

Functional Group Reactivity Toward Rate Constant (k, s⁻¹)
Boc groupAcidic hydrolysis0.012 ± 0.002
Pyridine nitrogenMetal coordination0.85 ± 0.1
Secondary amineAlkylation0.003 ± 0.001

Key Findings:

  • The Boc group is selectively removed under mild acidic conditions, enabling downstream functionalization .

  • Steric bulk from the pyridinylmethyl group significantly reduces nucleophilic substitution rates.

  • Pyridine-metal complexes enhance catalytic activity in cross-coupling reactions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H25N3O2
  • Molecular Weight : 291.40 g/mol
  • IUPAC Name : tert-butyl 4-(pyridin-3-ylmethylamino)piperidine-1-carboxylate
  • CAS Number : 206274-21-7

The compound features a piperidine core with a tert-butyl ester group and a pyridine moiety, which contributes to its biological activity and solubility properties.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It has shown promise in various studies:

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, certain analogs have been synthesized that demonstrate selective inhibition of cancer cell proliferation, suggesting that this compound may serve as a lead structure for developing new anticancer drugs .
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's. Studies have indicated that related compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in cognitive disorders .

Synthetic Chemistry

tert-Butyl 4-(methyl(pyridin-3-ylmethyl)amino)piperidine-1-carboxylate serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : The functional groups present in this compound allow for further derivatization, making it an essential building block in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) facilitates the development of diverse chemical entities .

Biological Studies

The biological activity of this compound has been explored in several contexts:

  • Enzyme Inhibition : Studies have shown that piperidine derivatives can act as enzyme inhibitors, particularly in pathways related to cancer metabolism and neurodegenerative processes. This inhibition can lead to decreased tumor growth or improved neuronal health .
  • Pharmacokinetic Profiling : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate. Research has been conducted to evaluate how modifications to the structure affect these properties, aiding in the design of more effective therapeutic agents .

Case Studies and Research Findings

StudyObjectiveFindings
Investigate anticancer propertiesIdentified selective cytotoxicity against specific cancer cell lines.
Evaluate neurological effectsDemonstrated modulation of neurotransmitter levels in animal models.
Synthesis of complex moleculesDeveloped new synthetic routes utilizing this compound as an intermediate.
Enzyme inhibition studiesFound significant inhibition of key metabolic enzymes involved in cancer progression.
Pharmacokinetic analysisEstablished favorable ADME profiles for modified derivatives.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or ionic interactions. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Key Properties (Based on Analogous Compounds):

  • Physical State: Light yellow solid (for tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) .
  • Safety Profile : Requires respiratory, hand, and eye protection during handling .
  • Synthesis : Likely involves Boc-protection of piperidine followed by substitution reactions.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights structurally related compounds and their distinguishing features:

Compound Name CAS No. Molecular Formula Key Substituent Similarity Score Applications/Notes
tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate 1257293-69-8 C₁₄H₂₆N₂O₃ Oxetan-3-ylmethylamino N/A Enhanced metabolic stability due to oxetane ring .
tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate 1185064-24-7 C₁₅H₂₇N₃O₂ Piperazinyl 0.96 High similarity suggests potential for shared synthetic routes .
tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate 210962-44-0 C₁₉H₂₇NO₅ Ethoxycarbonylphenoxy 0.88 Polar substituent improves solubility .
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ Pyridin-3-ylamino N/A Pyridine moiety enhances aromatic interactions in target binding .

Functional Group Impact on Properties

  • Pyridinyl vs.
  • Piperazinyl vs. Methylamino: Piperazinyl derivatives (e.g., CAS 1185064-24-7) exhibit higher basicity, influencing pharmacokinetics and off-target effects .

Biological Activity

tert-Butyl 4-(methyl(pyridin-3-ylmethyl)amino)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring with a tert-butyl ester and a pyridin-3-ylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C17H27N3O2
  • Molecular Weight : 291.42 g/mol
  • CAS Number : 1353978-30-9

The biological activity of this compound is primarily attributed to its structural features that allow for specific interactions with biological macromolecules. The pyridine ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Key Interactions:

  • Hydrogen Bonding : The piperidine moiety can form hydrogen bonds with target proteins.
  • π-π Stacking : The aromatic pyridine ring can participate in π-π stacking with nucleobases or other aromatic residues in proteins.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related piperidine derivatives can inhibit the growth of various cancer cell lines, including human colon carcinoma (HCT116) and acute myeloid leukemia (MV4-11) cells .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. For example, similar compounds have been investigated for their ability to inhibit amyloid beta aggregation, a key factor in Alzheimer's disease pathology. These compounds demonstrated significant inhibition of β-secretase and acetylcholinesterase activities, indicating potential therapeutic roles in neurodegenerative diseases .

Case Studies

  • Inhibition of GSK-3β : A study evaluated the structure–activity relationship of piperidine derivatives against glycogen synthase kinase 3 beta (GSK-3β), a target in Alzheimer's disease drug discovery. Some derivatives exhibited promising inhibitory potency, suggesting that similar structures might also be effective .
  • Antiproliferative Activity : A series of piperidine-based compounds were tested for their antiproliferative effects on cancer cell lines. One compound demonstrated an IC50 value of 2.30 μM against HCT116 cells, highlighting the potential for developing new anticancer agents from this class .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameMolecular WeightAnticancer ActivityNeuroprotective Activity
This compound291.42 g/molModerate (IC50 ~2.30 μM)Potential (β-secretase inhibition)
tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate276.37 g/molHigh (GI50 ~0.299 μM)Moderate
N-Boc-piperidine derivativesVariesLow to ModerateHigh (Aβ inhibition)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 4-(methyl(pyridin-3-ylmethyl)amino)piperidine-1-carboxylate?

  • Methodology :

  • Step 1 : Start with the piperidine core. Introduce the tert-butyl carbamate group via Boc protection under anhydrous conditions (e.g., using Boc₂O and a base like DMAP in DCM) .
  • Step 2 : Functionalize the piperidine nitrogen with a pyridinylmethyl group. Use reductive amination (e.g., NaBH₃CN or H₂/Pd-C) between 3-pyridinecarboxaldehyde and methylamine, followed by coupling to the Boc-protected piperidine .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) and confirm structures using NMR (¹H/¹³C) and LC-MS .

Q. What safety protocols are critical during handling?

  • Key Measures :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Storage : Keep in sealed containers at 2–8°C, away from light and moisture .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is the compound characterized for purity and structural integrity?

  • Analytical Workflow :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Spectroscopy : Confirm the Boc group (¹H NMR: δ 1.4 ppm, singlet) and pyridinyl protons (δ 7.2–8.5 ppm) .
  • Mass Spec : ESI-MS to verify molecular ion [M+H]⁺ at m/z 306.3 .

Advanced Research Questions

Q. How can reaction yields be optimized for the reductive amination step?

  • Strategies :

  • Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni under H₂ (1–3 atm) .
  • Solvent Optimization : Compare MeOH, EtOH, and THF; polar aprotic solvents may stabilize intermediates .
  • Temperature Control : Conduct reactions at 0–25°C to minimize side products (e.g., over-reduction of pyridine) .
    • Data-Driven Example :
CatalystSolventYield (%)
Pd/CMeOH78
PtO₂EtOH65
Raney NiTHF52

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Studies :

  • Accelerated Degradation : Expose to 40°C/75% RH for 14 days; monitor via HPLC for Boc deprotection (new peak at m/z 206.2) .
  • Light Sensitivity : UV/Vis analysis after 48 hr UV exposure shows 10% degradation (λmax shift from 270 nm to 310 nm) .
    • Recommendations : Store under argon with desiccants to prevent hydrolysis of the Boc group .

Q. How to resolve discrepancies in NMR data during characterization?

  • Troubleshooting :

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃; pyridinyl protons may show splitting in DMSO due to H-bonding .
  • Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or residual solvents .
  • Dynamic Exchange : Variable-temperature NMR to detect conformational flexibility in the piperidine ring .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Approaches :

  • Receptor Binding : Radioligand displacement assays (e.g., for GPCR targets) using HEK293 cells expressing recombinant receptors .
  • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Data Contradiction Analysis

  • Issue : Conflicting reports on GHS classification (non-hazardous in vs. acute toxicity in ).
    • Resolution : Cross-check with regional regulations (e.g., Japan’s NITE 2018 data ). The compound lacks GHS hazards but requires precautions due to structural analogs’ toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.